molecular formula C10H9BrN2O2 B13921186 3-(5-Bromopyridin-2-yl)piperidine-2,6-dione

3-(5-Bromopyridin-2-yl)piperidine-2,6-dione

Katalognummer: B13921186
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: JCRMTJSDAJWOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione is a chemical compound that features a brominated pyridine ring attached to a piperidinedione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione typically involves the bromination of a pyridine derivative followed by the formation of the piperidinedione ring. One common method involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a suitable amine under dehydrating conditions to form the desired piperidinedione structure. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The piperidinedione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can form interactions with biological molecules, influencing their activity. The piperidinedione ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

3-(5-Bromo-2-pyridinyl)-2,6-Piperidinedione is unique due to its specific combination of a brominated pyridine ring and a piperidinedione structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

3-(5-bromopyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C10H9BrN2O2/c11-6-1-3-8(12-5-6)7-2-4-9(14)13-10(7)15/h1,3,5,7H,2,4H2,(H,13,14,15)

InChI-Schlüssel

JCRMTJSDAJWOJR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.